molecular formula C13H12ClNO B15250172 (S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol

(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol

Cat. No.: B15250172
M. Wt: 233.69 g/mol
InChI Key: GHSXIZYVEWSKER-MRVPVSSYSA-N
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Description

(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol is a chiral compound belonging to the indole family. Indoles are nitrogen-containing heterocycles that are widely recognized for their biological and pharmacological activities. This specific compound features a chloromethyl group and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . Another method includes the use of N-trifluoroacetyl enehydrazines as substrates, which allows for milder reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a methylated indole derivative.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the chloromethyl and hydroxyl groups allows for specific interactions with biological macromolecules, influencing pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol is unique due to the presence of both the chloromethyl and hydroxyl groups, which provide distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

(1S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol

InChI

InChI=1S/C13H12ClNO/c14-6-8-7-15-11-5-12(16)9-3-1-2-4-10(9)13(8)11/h1-5,8,15-16H,6-7H2/t8-/m1/s1

InChI Key

GHSXIZYVEWSKER-MRVPVSSYSA-N

Isomeric SMILES

C1[C@H](C2=C(N1)C=C(C3=CC=CC=C32)O)CCl

Canonical SMILES

C1C(C2=C(N1)C=C(C3=CC=CC=C32)O)CCl

Origin of Product

United States

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